Vinylidene Cyanide: A Technical Guide to its Chemical Properties, Structure, and Reactivity
Vinylidene Cyanide: A Technical Guide to its Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylidene cyanide (VCN), also known as 1,1-dicyanoethylene, is a reactive monomer with the chemical formula C₄H₂N₂. Its unique electronic structure, characterized by a terminal double bond activated by two nitrile groups, imparts a high propensity for polymerization and makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of vinylidene cyanide. It includes a summary of its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and polymerization. Additionally, safety and handling considerations are discussed. This document is intended to serve as a detailed resource for researchers and professionals in chemistry and drug development who are interested in the applications of this versatile molecule.
Chemical Structure and Properties
Vinylidene cyanide is a planar molecule with a carbon-carbon double bond at one end and two nitrile groups attached to one of the vinyl carbons. This arrangement of functional groups makes the molecule highly electron-deficient and susceptible to nucleophilic attack.
Molecular Structure:
Caption: Chemical structure of vinylidene cyanide.
Physicochemical Properties
The following table summarizes the key physicochemical properties of vinylidene cyanide.
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylidenepropanedinitrile | [1] |
| CAS Number | 922-64-5 | [2] |
| Molecular Formula | C₄H₂N₂ | [3] |
| Molecular Weight | 78.07 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Melting Point | 9.0-9.7 °C | |
| Boiling Point | 167.1 °C at 760 mmHg | [5] |
| Density | 1.024 g/cm³ | [5] |
| Solubility | Soluble in many organic solvents | [6] |
| Vapor Pressure | 1.73 mmHg at 25°C | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of vinylidene cyanide.
Table 2: Spectroscopic Data of Vinylidene Cyanide
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C≡N stretch (around 2230 cm⁻¹) and C=C stretch (around 1600 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 78. |
Experimental Protocols
Synthesis of Vinylidene Cyanide
Vinylidene cyanide can be synthesized by the pyrolysis of 1,1,3,3-tetracyanopropane.[7]
Workflow for the Synthesis of Vinylidene Cyanide:
Caption: General workflow for the synthesis of vinylidene cyanide.
Detailed Protocol: A detailed, step-by-step experimental protocol for the synthesis of vinylidene cyanide via pyrolysis of 1,1,3,3-tetracyanopropane is not readily available in the provided search results. This method is mentioned in several patents, suggesting it is a known industrial process.[7] The general principle involves heating 1,1,3,3-tetracyanopropane at a temperature sufficient to induce elimination of malononitrile, yielding vinylidene cyanide as a volatile product that can be collected by condensation.
Purification
Purification of vinylidene cyanide is critical due to its high reactivity and tendency to polymerize. Distillation under reduced pressure is a common method for purification.
Detailed Protocol: Specific, detailed protocols for the purification of vinylidene cyanide are not available in the search results. However, general procedures for the purification of reactive monomers often involve distillation under vacuum in the presence of a polymerization inhibitor.
Polymerization
Vinylidene cyanide readily undergoes both anionic and free-radical polymerization.
The electron-withdrawing nature of the nitrile groups makes the double bond of vinylidene cyanide highly susceptible to anionic polymerization. This can be initiated by nucleophiles such as amines, alkoxides, or even water. The polymerization is typically very rapid.
Detailed Protocol: A detailed protocol for the anionic polymerization of vinylidene cyanide is not available in the search results. The general procedure would involve the addition of a suitable anionic initiator to a solution of the monomer in an anhydrous, aprotic solvent under an inert atmosphere.
Vinylidene cyanide can also be polymerized via a free-radical mechanism, often in copolymerization with other vinyl monomers.
Detailed Protocol: A detailed protocol for the free-radical homopolymerization of vinylidene cyanide is not available in the search results. However, protocols for its copolymerization with other monomers, such as vinyl acetate, have been described.[8] These typically involve dissolving vinylidene cyanide and the comonomer in a suitable solvent (e.g., benzene) with a radical initiator (e.g., 2,4-dichlorobenzoylperoxide) and heating the mixture in a sealed tube.
Reactivity and Applications
The high reactivity of vinylidene cyanide makes it a versatile monomer for the synthesis of a variety of polymers with interesting properties. Copolymers of vinylidene cyanide, particularly with vinyl acetate, have been investigated for their piezoelectric properties.[8] The nitrile groups in the polymer can also be chemically modified to introduce other functionalities.
Safety and Handling
Vinylidene cyanide is a reactive and potentially hazardous chemical. It is sensitive to moisture and can polymerize violently, especially in the presence of basic substances.[7]
General Safety Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
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Store in a cool, dry place away from water and bases.
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Stabilizers, such as phosphorus pentoxide, are often added to inhibit polymerization during storage.[7]
Toxicology: Specific toxicological data for vinylidene cyanide, such as an LD50, are not readily available in the public domain. It is often confused with vinylidene chloride, a different chemical with established toxicity. Given the presence of two nitrile groups, it should be handled with extreme caution, as it has the potential to release cyanide.
Conclusion
Vinylidene cyanide is a highly reactive and versatile monomer with significant potential in polymer chemistry. Its unique electronic structure drives its facile polymerization, leading to materials with interesting and potentially useful properties. While its high reactivity necessitates careful handling and storage, the ability to form copolymers with a range of other monomers opens up possibilities for the development of new materials with tailored functionalities. Further research into the controlled polymerization of vinylidene cyanide and the properties of its homopolymer and copolymers is warranted to fully explore its potential applications, including in the field of biomaterials and drug delivery, where the biocompatibility of its polymers would need to be thoroughly investigated.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. 1,1-Dichloroethylene hepatotoxicity: proposed mechanism of action and distribution and binding of 14C radioactivity following inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyvinylidene fluoride (PVDF) as a biomaterial: from polymeric raw material to monofilament vascular suture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. US2502412A - Preparation of vinylidene cyanide by pyrolysis of novel 4, 4-disubstituted cyclohexenes - Google Patents [patents.google.com]
- 7. A motor vehicle accident fatality involving the inhalation of 1,1-difluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
